N-(2-propoxybenzyl)cyclopropanamine
Description
N-(2-Propoxybenzyl)cyclopropanamine is a secondary amine featuring a cyclopropane ring linked to a benzyl group substituted with a propoxy moiety at the 2-position of the aromatic ring. This compound is of interest in medicinal chemistry and materials science due to its structural rigidity and tunable substituent effects.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.301 |
IUPAC Name |
N-[(2-propoxyphenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C13H19NO/c1-2-9-15-13-6-4-3-5-11(13)10-14-12-7-8-12/h3-6,12,14H,2,7-10H2,1H3 |
InChI Key |
YSGZMSAMUAWFIF-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1CNC2CC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares N-(2-propoxybenzyl)cyclopropanamine with structurally related compounds, focusing on substituent effects, synthesis methods, physicochemical properties, and applications.
Structural and Substituent Variations
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy and propoxy groups (electron-donating) enhance stability and lipophilicity, while nitro and chloro groups (electron-withdrawing) increase reactivity and polarity .
- Positional Effects : 2-Substituted derivatives (e.g., 2-chloro, 2-nitro) exhibit distinct steric interactions compared to 3- or 4-substituted analogs, impacting binding affinity in biological systems .
Key Observations :
- Catalytic Hydrogenation : Preferred for chloro- and isopropyl-substituted derivatives, offering high yields (>80%) with Pt catalysts .
- Enzymatic Methods : Emerging for methyl-substituted analogs, enabling greener synthesis with ~90% yield .
- Nitro Derivatives : Require cautious handling due to instability under heat or light .
Key Observations :
- Lipophilicity : Propoxy and methoxy derivatives are more lipophilic, favoring blood-brain barrier penetration .
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